L 750667

描述

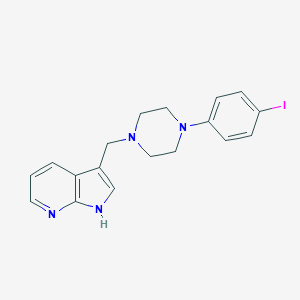

L-750,667 是一种合成有机化合物,以其对 D4 多巴胺受体的高亲和力和选择性而闻名。它是一种氮杂吲哚衍生物,化学名为 3-[4-(4-碘苯基)哌嗪-1-基]甲基-1H-吡咯并[2,3-b]吡啶三盐酸盐。 该化合物因其药理特性,尤其是作为 D4 多巴胺受体的选择性拮抗剂的作用而被广泛研究 .

准备方法

L-750,667 的合成涉及多个步骤,从氮杂吲哚核的制备开始。合成路线通常包括:

氮杂吲哚核的形成: 这是通过一系列环化反应实现的。

哌嗪部分的引入: 哌嗪环通过亲核取代反应引入。

碘化: 最后一步是苯环的碘化,以获得所需的化合物.

L-750,667 的工业生产方法尚未广泛记录,但实验室合成为扩大生产过程奠定了基础。

化学反应分析

L-750,667 会经历各种化学反应,包括:

取代反应: 由于哌嗪和氮杂吲哚部分的存在,该化合物可以参与亲核和亲电取代反应。

氧化和还原:

这些反应中常用的试剂包括用于碘化的卤化剂以及用于取代反应的各种亲核试剂。形成的主要产物取决于所用的具体反应条件和试剂。

科学研究应用

L-750,667 is a synthetic organic compound recognized primarily for its high affinity and selectivity for D4 dopamine receptors. This compound has garnered significant attention in pharmacological research due to its implications in various neurological and psychiatric disorders. Below is a detailed exploration of its applications in scientific research, supported by comprehensive data tables and relevant case studies.

Chemical Properties and Structure

L-750,667 trihydrochloride, chemically known as 3-[4-(4-Iodophenyl)piperazin-1-yl]methyl-1H-pyrrolo[2,3-b]pyridine trihydrochloride, exhibits a complex molecular structure characterized by a pyrrolo[2,3-b]pyridine core with a piperazine ring and an iodophenyl group. This configuration facilitates its interaction with dopamine receptors, particularly the D4 subtype, which is crucial for understanding dopaminergic signaling pathways in the brain.

Neuroscience Research

L-750,667 is extensively used to investigate the role of D4 dopamine receptors in various brain functions and neuropsychiatric disorders. Studies have shown that it can effectively reverse dopamine's inhibitory effects on cyclic adenosine monophosphate accumulation, making it a valuable tool for elucidating the physiological roles of D4 receptors.

Case Study: Neurodegenerative Diseases

Research indicates that L-750,667 may help protect against cell death associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have demonstrated improvements in mitochondrial function and reductions in neuroinflammation when treated with this compound.

Psychiatric Disorders

Given its selectivity for D4 receptors, L-750,667 has been explored as a potential therapeutic agent for conditions like schizophrenia and attention deficit hyperactivity disorder (ADHD). Its ability to modulate dopaminergic signaling offers insights into treatment strategies for these disorders .

Anticancer Properties

Emerging studies have investigated the potential anticancer properties of L-750,667. Laboratory experiments suggest that it may inhibit the growth of certain cancer cell lines, although further research is necessary to fully understand its therapeutic effects in oncology.

Comparative Analysis with Other Compounds

L-750,667 shares structural similarities with other compounds interacting with dopamine receptors. The following table illustrates these comparisons:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Sulpiride | Benzamide derivative | Primarily a D2 receptor antagonist |

| Raclopride | Benzamide derivative | Selective antagonist for D2 receptors |

| Quetiapine | Dibenzothiazepine derivative | Multi-receptor activity including serotonin receptors |

| Clozapine | Dibenzodiazepine derivative | Unique efficacy in treatment-resistant schizophrenia |

L-750,667's unique selectivity for D4 dopamine receptors distinguishes it from these other compounds, which may target multiple receptor types or different subtypes within the dopaminergic system.

作用机制

L-750,667 通过选择性结合 D4 多巴胺受体发挥作用,从而阻断多巴胺在这些位点的作用。这种拮抗作用有助于阐明 D4 受体在各种生理和病理过程中的作用。 分子靶标包括 D4 多巴胺受体,所涉及的途径主要与大脑中的多巴胺能信号传导有关 .

相似化合物的比较

L-750,667 由于其对 D4 多巴胺受体的高选择性,而与其他多巴胺受体亚型(如 D2 和 D3)相比具有独特性。类似的化合物包括:

索内哌唑: 另一种具有相似药理特性的 D4 受体拮抗剂。

拉氯普利德: 一种对 D4 受体选择性较低的 D2/D3 受体拮抗剂。

SCH-23390: 一种选择性 D1 受体拮抗剂,突出了 L-750,667 对 D4 受体的特异性

生物活性

L-750667 is a selective antagonist of the dopamine D4 receptor, which has garnered attention due to its unique pharmacological profile and potential therapeutic applications. This article delves into the biological activity of L-750667, summarizing key findings from various studies, including its receptor selectivity, functional assays, and implications in clinical contexts.

Chemical Structure and Pharmacological Profile

L-750667 is classified as an azaindole derivative with a high affinity for the D4 dopamine receptor. The compound exhibits a dissociation constant (Kd) of approximately 0.16 nM and a binding affinity (Ki) of 0.51 nM, demonstrating over 2000-fold selectivity for the D4 receptor compared to D2 and D3 receptors . This selectivity is crucial for minimizing off-target effects, making L-750667 a valuable tool in studying dopamine receptor functions.

Table 1: Binding Affinities of L-750667

| Receptor Type | Binding Affinity (Ki) | Selectivity Ratio |

|---|---|---|

| D4 | 0.51 nM | >2000-fold over D2/D3 |

| D2 | Not specified | - |

| D3 | Not specified | - |

| D1/D5 | Low affinity | - |

In functional studies, L-750667 acts as an antagonist at the D4 receptor, effectively reversing dopamine-induced inhibition of cAMP accumulation in human embryonic kidney (HEK) cells expressing the human D4 receptor. The effective concentration (EC50) for this action is reported to be around 80 nM . Notably, L-750667 has been shown to have partial agonist activity at the wild-type D2 receptor while acting as an antagonist at both wild-type and mutant forms of the D2 receptor .

Case Studies and Clinical Implications

The pharmacological characteristics of L-750667 have been explored through various case studies, particularly in relation to its impact on neuropsychiatric disorders. For instance, research indicates that antagonism at the D4 receptor may play a role in modulating symptoms associated with schizophrenia and attention deficit hyperactivity disorder (ADHD), where dopaminergic dysregulation is prominent .

Example Case Study: Impact on Amphetamine-Induced Effects

A relevant study demonstrated that amphetamines induce tissue factor expression, which was abrogated by L-750667. This suggests that L-750667 could mitigate some adverse effects associated with stimulant medications by blocking the D4 receptor's involvement in these pathways .

Research Findings

Recent findings highlight the complexity of L-750667's interactions with dopamine receptors:

- Selective Antagonism : L-750667's selective antagonism at the D4 receptor has been confirmed through saturation binding assays using radiolabeled ligands .

- Functional Assays : Experiments show that L-750667 can effectively inhibit cAMP accumulation induced by dopamine in HEK293 cells expressing the human D4 receptor, indicating its potential utility in research settings focused on dopaminergic signaling pathways .

Table 2: Summary of Functional Assays with L-750667

| Assay Type | Result |

|---|---|

| cAMP Accumulation | Inhibition at EC50 = 80 nM |

| Binding Studies | High-affinity binding to D4 receptors |

| Agonist Activity | Partial agonist at wild-type D2 receptor |

属性

IUPAC Name |

3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19IN4/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18/h1-7,12H,8-11,13H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEUHRGMLFVKQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158985-08-1 | |

| Record name | L 750667 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158985081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。